theasaponin E2

Description

Properties

IUPAC Name |

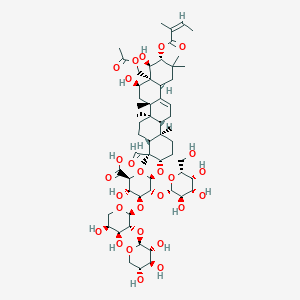

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-4-formyl-8,9-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H90O27/c1-10-24(2)49(76)86-47-46(73)59(23-79-25(3)62)27(17-54(47,4)5)26-11-12-32-55(6)15-14-34(56(7,22-61)31(55)13-16-57(32,8)58(26,9)18-33(59)65)81-53-45(85-51-40(71)38(69)37(68)30(19-60)80-51)42(41(72)43(83-53)48(74)75)82-52-44(36(67)29(64)21-78-52)84-50-39(70)35(66)28(63)20-77-50/h10-11,22,27-47,50-53,60,63-73H,12-21,23H2,1-9H3,(H,74,75)/b24-10-/t27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+,46-,47-,50-,51-,52-,53+,55-,56-,57+,58+,59-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFAABJEBARVGF-MWQJAWBESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)COC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)C=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H90O27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317299 | |

| Record name | Theasaponin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1231.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220114-30-7 | |

| Record name | Theasaponin E2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220114-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theasaponin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Extraction and Isolation Methodologies for Theasaponin E2

Source Material Selection and Pre-processing for Theasaponin (B77562) E2 Extraction

The primary source material for the extraction of theasaponin E2 is typically the seeds of the tea plant, Camellia sinensis (L.) O. Kuntze. chemfaces.comtargetmol.comjst.go.jpnih.govtea-science.com While other parts of Camellia plants, such as leaves and flowers, also contain saponins (B1172615), the seeds are particularly rich in these compounds. tea-science.comrsc.orgresearchgate.net Specifically, Camellia sinensis and Camellia oleifera seeds are recognized for their significant saponin (B1150181) content. rsc.orgresearchgate.netatlantis-press.com

Camellia sinensis Seeds and Related Plant Parts as Primary Sources

Camellia sinensis seeds have been extensively studied as a source of various theasaponins, including this compound. chemfaces.comjst.go.jpnih.govtea-science.com Research has identified this compound, alongside other saponins like theasaponin E1 and theasaponin C1, as major components isolated from the seeds of Camellia sinensis. chemfaces.comnih.gov The seeds of Camellia oleifera are also a principal source of tea saponins, with studies focusing on their extraction and utilization. rsc.orgresearchgate.netatlantis-press.com While seeds are the predominant source for industrial extraction of tea saponins, leaves and flowers of Camellia sinensis are also considered potential sources. rsc.org

Preparation of Seed Meal for Efficient Extraction

Efficient extraction of this compound from Camellia seeds necessitates proper pre-processing of the raw material. This typically involves preparing a seed meal. The process often begins with crushing the tea seeds or seed cakes to a specific particle size, for instance, 1-3mm. google.com This increases the surface area, facilitating better solvent penetration and extraction of saponins. Degreasing the crushed seed meal with a solvent like petroleum ether is a common step to remove lipids and other non-polar compounds that could interfere with saponin extraction. google.com Following degreasing, the material may be subjected to drying, often at controlled temperatures, to reduce water content, which can impact extraction efficiency. google.com Some methods also incorporate steaming and stir-frying the crushed material before extraction. google.com The prepared seed meal is then ready for the extraction process.

Conventional and Advanced Extraction Techniques in this compound Research

Various techniques are employed for the extraction of this compound and other saponins from Camellia seeds, ranging from conventional solvent-based methods to more advanced and green approaches.

Organic Solvent-Based Extraction Approaches (e.g., Ethanol)

Organic solvent extraction is a widely used method for isolating saponins from plant materials. researchgate.netmedcraveonline.comresearchgate.net Alcohols, particularly ethanol (B145695) and methanol (B129727), are common choices due to their polarity, which allows for the effective extraction of saponins. atlantis-press.comgoogle.comresearchgate.netmedcraveonline.comgoogle.comajol.infofoodandnutritionresearch.netmdpi.comsemanticscholar.orgnih.govgoogle.com

Studies have explored the use of ethanol at various concentrations for the extraction of tea saponins from seed meal. For example, ethanol with a volume concentration of 65% to 80% has been used to dissolve precipitates containing tea saponin. google.com Optimized extraction conditions for saponins from Camellia sinensis var. assamica seed cake have included ethanol concentrations around 64%. nih.gov Methanol, often at a concentration of 70%, has also been used for initial extraction of dried tea flowers, followed by further solvent extraction steps. semanticscholar.orgmdpi.com

The efficiency of organic solvent extraction can be influenced by factors such as solvent concentration, temperature, extraction time, and the ratio of solvent to solid material. atlantis-press.comfoodandnutritionresearch.netnih.gov While organic solvents are effective, their use can lead to environmental concerns and require extensive recovery and reuse processes. google.commdpi.com

Ultrasonic-Assisted Extraction Methodologies

Ultrasonic-assisted extraction (UAE) is an advanced technique that utilizes ultrasonic waves to enhance the extraction of compounds from plant matrices. rsc.orgajol.infogoogle.commdpi.comnih.gov The cavitation effect produced by ultrasound helps disrupt plant cell walls, facilitating the release of intracellular components like saponins into the solvent. google.comnih.gov

UAE has been applied to the extraction of tea saponins from Camellia seeds and seed shells. rsc.orgatlantis-press.comajol.infomdpi.comdntb.gov.ua This method can be used in conjunction with various solvents, including water and ethanol. rsc.orgajol.infomdpi.commdpi.com Research indicates that UAE can lead to higher extraction yields compared to conventional methods and can potentially reduce extraction time and solvent consumption. rsc.orgmdpi.comnih.gov For instance, a method combining enzymolysis and ultrasonic extraction has been described for extracting tea saponin from tea seed meal, highlighting the advantages of low organic solvent consumption and high extraction rate. google.com Optimized UAE conditions for saponins from other plant sources, such as Hedera helix, have involved specific temperatures, ultrasound power, time, and solvent concentrations (e.g., 80% ethanol). mdpi.com

Green Chemistry Approaches in Saponin Extraction Research

Green chemistry principles are increasingly being applied to extraction processes to minimize the use of hazardous substances and reduce environmental impact. google.com In the context of saponin extraction from Camellia species, this involves exploring more environmentally friendly solvents and techniques.

Water extraction is considered a greener approach compared to using large volumes of organic solvents. rsc.orggoogle.commdpi.comresearchgate.net Studies have investigated water extraction for tea-leaf saponins, and while it can be effective, it may also extract a higher percentage of impurities, making subsequent purification more challenging. google.comajol.info

Purification Strategies for this compound

Purification of this compound from crude extracts is essential to obtain the compound in a high-purity form. Various strategies are employed, often in combination, to achieve effective separation from other co-extracted compounds.

Chromatographic Separation Techniques (e.g., Macroporous Resin, HPLC)

Chromatographic methods are widely used for the purification of this compound and other saponins. Macroporous adsorption resin chromatography is a common and effective technique for the initial purification of total saponins from crude extracts. Resins such as AB-8 and D101 have been successfully applied researchgate.netajol.infomdpi.comnih.govaeeisp.comresearchgate.netnih.govresearchgate.net. The crude extract is loaded onto the resin column, and elution is performed using solvents, typically ethanol or methanol, often with a gradient of increasing concentration to selectively elute compounds researchgate.netajol.infonih.govresearchgate.net. Initial washes with water or dilute alkaline solutions, such as 0.2% or 0.4% NaOH, can be used to remove impurities and colored pigments before the elution of saponins ajol.infonih.govaeeisp.comresearchgate.net.

Studies have optimized the conditions for macroporous resin purification. For AB-8 resin, optimal conditions for tea saponin purification included a sample loading quantity of 1 bed volume (BV), a loading solution concentration of 25 mg/mL at pH 5, and a loading flow rate of 3 BV/h researchgate.net. Elution was performed with 4 BV of 95% ethanol at a flow rate of 3 BV/h and pH 9 researchgate.net. This process, combined with Sephadex G-15, yielded tea saponin with 82.5% purity researchgate.net. Another study using AB-8 macroporous resin and gradient elution with ethanol reported obtaining tea sapogenin with a purity of 96% from the 95% ethanol elution liquid ajol.inforesearchgate.net.

High-Performance Liquid Chromatography (HPLC) and preparative HPLC are powerful techniques utilized for further purification and isolation of individual saponins, including this compound, from partially purified fractions mdpi.comscispace.comnih.gov. Reverse-phase C18 columns are commonly used in HPLC for saponin separation mdpi.comnih.gov. Elution is typically carried out using a mobile phase consisting of methanol and water or acetonitrile (B52724) and water, often with gradient elution to achieve better separation of structurally similar saponins mdpi.comnih.govsemanticscholar.orgtandfonline.com. Analytical HPLC is also employed for monitoring the purification process and analyzing the composition of fractions tandfonline.com. UPLC-PDA-QTOF-MS/MS is a sophisticated technique used for the simultaneous determination and quantification of multiple triterpene saponins, including this compound, in purified samples semanticscholar.org.

Other Purification Methodologies Applied in Theasaponin Isolation

In addition to chromatographic methods, other techniques have been explored for the purification of theasaponins. Ceramic membrane separation has been combined with macroporous resin adsorption for the purification of theasaponin from oil-tea-cake extract aeeisp.com. This combined approach aimed to optimize membrane flux, saponins transfer rate, and impurity removal aeeisp.com. Solvent extraction with different polar solvents is often used as a preliminary purification step to obtain a saponin-rich fraction before column chromatography semanticscholar.org. Aqueous two-phase extraction has also been investigated as a purification method for Camellia oleifera saponins researchgate.net. While silica (B1680970) gel column chromatography is a general purification method, macroporous resin has been highlighted as providing better purity for tea sapogenin ajol.info.

Here is a summary of some reported purification conditions using macroporous resin:

| Resin Type | Source Material | Eluent | Reported Purity (%) | Reference |

| AB-8 | Oil-tea-cake extract | Water, 0.2% NaOH, 60% Ethanol | >95 (total saponin) | aeeisp.com |

| AB-8 | Camellia oleifera shell | 95% Ethanol | 82.5 (tea saponin) | researchgate.net |

| AB-8 | Pressed tea seed meal | 0.3% NaOH, 95% Ethanol | 96 (tea sapogenin) | ajol.inforesearchgate.net |

| D101 | Green tea seed extract | 0.4 N NaOH, 100% EtOH | Saponin-rich fraction | nih.gov |

| AB-8 | Camellia seed cake | 1% NaOH, Methanol-H₂O gradient | Total saponin fraction | nih.gov |

Structural Characterization and Elucidation Methodologies of Theasaponin E2

Spectroscopic Approaches for Theasaponin (B77562) E2 Structural Determination

Spectroscopic methods are indispensable tools in the structural determination of complex natural products like theasaponin E2. These techniques provide detailed information about the functional groups, connectivity, and stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a primary method for the complete structural assignment of triterpenoid (B12794562) saponins (B1172615). unmul.ac.idnih.goviomcworld.comresearchgate.netnih.gov 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the types of protons and carbons present in the molecule and their chemical environments. unmul.ac.idiomcworld.com Analysis of chemical shifts and coupling constants in ¹H NMR helps in identifying different proton systems, including those of the aglycone and sugar units. iomcworld.com ¹³C NMR spectroscopy is crucial for determining the carbon skeleton and the presence of various functional groups, with characteristic signals observed for triterpene sapogenins and glycosidic carbons. unmul.ac.idiomcworld.com

For complex structures like this compound, 2D NMR techniques are essential for establishing connectivities and spatial relationships between atoms. unmul.ac.idnih.goviomcworld.com Commonly used 2D NMR experiments in saponin (B1150181) structure elucidation include:

¹H-¹H Correlation Spectroscopy (COSY): Identifies coupled protons, revealing spin systems within the molecule. unmul.ac.idiomcworld.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): Correlates protons with the carbons to which they are directly attached, aiding in the assignment of ¹H and ¹³C signals. unmul.ac.idiomcworld.com

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range correlations between protons and carbons across multiple bonds, which is vital for connecting different parts of the molecule, such as the aglycone to the sugar moieties and determining the positions of acyl groups. unmul.ac.idiomcworld.comclockss.org

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Spectroscopy (ROESY): Provides information about spatial proximity between protons, helping to determine the relative stereochemistry and conformation of the molecule. unmul.ac.id

The structures of theasaponins, including E1 and E2, have been elucidated using chemical and physicochemical evidence, which includes NMR spectroscopy. nih.gov Specific ¹H and ¹³C NMR spectral data are critical for confirming the proposed structures of these compounds. clockss.orgmdpi.com

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, MALDI-ToF/MS, HR-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of saponins and providing information about their fragmentation patterns, which can reveal the sequence and types of sugar moieties and the structure of the aglycone. researchgate.netresearchgate.netnih.gov Various ionization techniques are employed, with Electrospray Ionization Mass Spectrometry (ESI-MS) being particularly useful for polar and thermally labile compounds like saponins, often producing protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) or adduct ions (e.g., [M+Na]⁺). researchgate.netnih.govnih.govresearchgate.netnih.gov Fast Atom Bombardment Mass Spectrometry (FAB-MS) has also been historically used in the characterization of theasaponins, including E1 and E2, providing quasimolecular ion peaks. clockss.orgnih.gov

Tandem Mass Spectrometry (MS/MS or MSⁿ) experiments are invaluable for obtaining structural details. By fragmenting the precursor ions, MS/MS can reveal characteristic neutral losses corresponding to sugar units or acyl groups, allowing for the determination of the sugar sequence and the positions of acylations. researchgate.netmdpi.comresearchgate.netnih.gov

High-Resolution Mass Spectrometry (HR-MS), such as using time-of-flight (ToF) or Fourier transform ion cyclotron resonance (FT-ICR) mass analyzers, provides accurate mass measurements, which are essential for determining the elemental composition of the saponin and its fragments. researchgate.netresearchgate.netnih.govxmu.edu.cn This high mass accuracy helps in confirming the molecular formula and differentiating between compounds with similar nominal masses. xmu.edu.cn

For this compound, mass spectrometry, including FAB-MS, has been used to obtain molecular weight information. clockss.orgnih.gov The molecular formula of this compound is C₅₉H₉₀O₂₇, and its molecular weight is 1231.33. medchemexpress.com MS analysis consistent with the structure has been reported. medchemexpress.com

Hyphenated Techniques (e.g., HPLC-LITMS/MS)

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry. Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are widely used for the analysis of complex saponin mixtures, allowing for the separation of individual saponins before their detection and structural characterization by MS. mdpi.comresearchgate.netresearchgate.netchemyx.com This is particularly important for samples containing multiple saponin congeners with similar structures and properties. mdpi.comsemanticscholar.org

Techniques like HPLC coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) or ion trap mass spectrometry (LITMS/MS) provide both separation and fragmentation data in a single analysis, enabling the tentative identification and structural characterization of saponins directly from complex extracts. mdpi.comnih.govmdpi.comnih.govresearchgate.net For instance, UPLC-PDA-QTOF-MS/MS has been employed for the simultaneous determination and quantification of triterpene saponins from Camellia sinensis seeds, demonstrating its utility in analyzing these complex mixtures. mdpi.comsemanticscholar.orgresearchgate.net This approach allows for the detection of numerous saponins and provides MS/MS data crucial for their identification based on fragmentation patterns. mdpi.comsemanticscholar.orgresearchgate.net

Challenges in the Structural Elucidation of Complex Triterpenoid Saponins

The structural elucidation of complex triterpenoid saponins like this compound is often challenging due to several factors. researchgate.netmdpi.comunmul.ac.idnih.gov

Structural Complexity and Diversity: Saponins possess diverse aglycone structures (based on various triterpene skeletons) and variable sugar chains in terms of the number, type, and linkage positions of monosaccharides, as well as the presence of acyl groups. researchgate.netmdpi.comunmul.ac.idiomcworld.comresearchgate.net This complexity leads to a vast number of possible structures. unmul.ac.id

Occurrence as Complex Mixtures: Saponins often occur in plants as complex mixtures of closely related congeners, which can be difficult to separate and purify sufficiently for detailed spectroscopic analysis, particularly NMR. researchgate.netmdpi.comunmul.ac.idresearchgate.netsemanticscholar.org

Similar Physicochemical Properties: Many saponins within a mixture have very similar physicochemical properties, making their isolation and chromatographic separation challenging. mdpi.comunmul.ac.idsemanticscholar.org

Signal Overlap in NMR Spectra: For complex saponins or mixtures, the NMR spectra can be crowded with overlapping signals, making complete assignment difficult, even with 2D NMR techniques. researchgate.net

Sensitivity Limitations: While MS is highly sensitive, obtaining comprehensive structural information solely from MS data can be challenging, especially for differentiating isomeric structures or determining the precise linkage positions of sugars without complementary techniques like NMR.

Despite these challenges, the combination of advanced spectroscopic techniques, particularly high-field NMR and high-resolution tandem MS, often coupled with efficient chromatographic separation methods, allows for the successful elucidation of the structures of complex triterpenoid saponins. researchgate.netmdpi.comunmul.ac.idnih.govresearchgate.net

Biosynthesis and Metabolic Pathway Research of Theasaponin E2

Precursor Pathways in Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis

The foundational building blocks for triterpenoids, including theasaponin (B77562) E2, are the C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). frontiersin.orgnih.govbiorxiv.org These precursors are synthesized through two distinct metabolic routes in plants: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. frontiersin.orgnih.govbiorxiv.org

Mevalonate (MVA) Pathway Investigations

The MVA pathway is a cytosolic pathway that begins with the condensation of acetyl-CoA. nih.govbiorxiv.orgresearchgate.net This pathway is generally considered the primary route for the biosynthesis of triterpenoids and sesquiterpenoids in plants. frontiersin.orgnih.gov Studies investigating triterpenoid saponin biosynthesis in various plants, including tea plants (Camellia sinensis and Camellia oleifera), have provided evidence for the significant role of the MVA pathway. nih.govmdpi.commdpi.com For instance, research on Camellia sinensis indicated that the MVA pathway, rather than the MEP pathway, was responsible for saponin accumulation in tea seeds and flowers. nih.govmdpi.com Key enzymes in the MVA pathway, such as 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), diphosphomevalonate decarboxylase (MVD), and isopentenyl diphosphate isomerase (IDI), have been identified and are considered important for saponin biosynthesis in tea plants. nih.govmdpi.comresearchgate.net Transcriptome analyses in plants like Ilex asprella and Centella asiatica have also identified genes encoding essential enzymes of the MVA pathway, suggesting its activity in providing precursors for triterpenoids. nih.govfrontiersin.org

| Enzyme Abbreviation | Enzyme Name | Pathway | Role in Triterpenoid Biosynthesis |

|---|---|---|---|

| AACT | Acetyl-CoA C-acetyltransferase | MVA | Initial step (condensation) |

| HMGS | HMG-CoA synthase | MVA | Catalyzes HMG-CoA formation |

| HMGR | HMG-CoA reductase | MVA | Rate-limiting step |

| MK | Mevalonate kinase | MVA | Phosphorylation of mevalonate |

| PMK | Phosphomevalonate kinase | MVA | Phosphorylation of phosphomevalonate |

| MVD | Diphosphomevalonate decarboxylase | MVA | Decarboxylation to IPP |

| IDI | Isopentenyl diphosphate isomerase | MVA/MEP | Interconversion of IPP and DMAPP |

Key Enzymatic Steps in Theasaponin E2 Biosynthesis

Following the formation of IPP and DMAPP, these units are condensed to form farnesyl diphosphate (FPP), a C15 precursor. nih.govsci-hub.se Two molecules of FPP are then joined "tail-to-tail" by squalene (B77637) synthase (SS) to produce squalene (C30). nih.gov Squalene is subsequently oxidized by squalene monooxygenase (SM) to form 2,3-oxidosqualene (B107256), a key intermediate at the branching point between sterol and triterpenoid biosynthesis. mdpi.comnih.govuoa.gr The subsequent steps, leading to the diverse structures of triterpenoid saponins (B1172615) like this compound, involve the action of key enzyme classes: oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYP450s), and UDP-glycosyltransferases (UGTs). frontiersin.orgmdpi.comnih.gov

Oxidosqualene Cyclases (OSCs) and Triterpenoid Backbone Formation

Oxidosqualene cyclases (OSCs) catalyze the first committed step in triterpenoid biosynthesis: the cyclization of 2,3-oxidosqualene to form various triterpenoid skeletons. frontiersin.orgmdpi.comuoa.grnih.gov This step is crucial for generating the structural diversity of triterpenoid aglycones. frontiersin.orguoa.gr While animals and fungi typically have a single OSC (lanosterol synthase) for sterol biosynthesis, higher plants possess multiple OSCs that can cyclize 2,3-oxidosqualene into a wide array of triterpenoid backbones, such as β-amyrin, α-amyrin, lupeol, and cycloartenol. frontiersin.orgnih.govoup.comfrontiersin.org Theasaponins from the genus Camellia are primarily oleanane-type triterpenoids, which are derived from β-amyrin. mdpi.com Therefore, β-amyrin synthase (β-AS) is considered a key OSC in the biosynthesis pathway of theasaponins. mdpi.com Research has identified and characterized OSCs involved in β-amyrin synthesis in various plants. frontiersin.orgpnas.org

| Enzyme Abbreviation | Enzyme Name | Substrate | Main Product(s) | Role |

|---|---|---|---|---|

| SS | Squalene synthase | FPP | Squalene | Condensation of two FPP molecules |

| SM | Squalene monooxygenase | Squalene | 2,3-Oxidosqualene | Oxidation of squalene |

| OSCs | Oxidosqualene cyclases | 2,3-Oxidosqualene | Various triterpenoid skeletons (e.g., β-amyrin, α-amyrin, lupeol) | Cyclization of 2,3-oxidosqualene |

| β-AS | β-amyrin synthase | 2,3-Oxidosqualene | β-amyrin | Specific cyclization for oleanane-type triterpenoids |

Cytochrome P450 Monooxygenases (CYP450s) in Structural Modification

Following the formation of the basic triterpenoid skeleton by OSCs, cytochrome P450 monooxygenases (CYP450s) play a pivotal role in introducing structural diversity through various oxidative modifications. frontiersin.orgmdpi.comoup.comnih.gov These modifications can include hydroxylation, oxidation, and carboxylation at different positions of the triterpenoid backbone. oup.commdpi.com CYP450s are a large and diverse superfamily of enzymes in plants, contributing significantly to the complexity of secondary metabolites. frontiersin.orgmdpi.com In the context of triterpenoid saponin biosynthesis, specific CYP450s catalyze modifications that determine the final structure of the aglycone. oup.comnih.govnih.gov For example, members of the CYP716A subfamily have been implicated in the oxidation of β-amyrin at positions like C-28 and C-16β in the biosynthesis of oleanane-type saponins in various plants. oup.compatrinum.ch Transcriptome studies in Camellia oleifera have identified numerous candidate CYP450 genes potentially involved in theasaponin biosynthesis. mdpi.comnih.gov

UDP-Glycosyltransferases (UGTs) in Glycosylation Processes

The final major step in the biosynthesis of triterpenoid saponins is glycosylation, the attachment of sugar moieties to the triterpenoid aglycone. frontiersin.orgmdpi.comnih.gov This process is catalyzed by UDP-glycosyltransferases (UGTs), which utilize UDP-activated sugars as glycosyl donors. frontiersin.orgnih.govresearchgate.net Glycosylation is crucial for increasing the water solubility, stability, and biological activity of triterpenoids. mdpi.comfrontiersin.orgnih.gov UGTs are a large family of enzymes with broad substrate specificity, recognizing various natural products as acceptor molecules. frontiersin.orgsci-hub.seresearchgate.net The diversity in the number, position, and composition of attached sugar chains, mediated by different UGTs, contributes significantly to the structural and functional diversity of saponins. mdpi.comnih.gov Research has focused on identifying and characterizing UGTs involved in triterpenoid glycosylation in various saponin-producing plants. frontiersin.orgnih.govresearchgate.net Transcriptome analyses in Camellia oleifera have also identified candidate UGT genes likely involved in the glycosylation steps of theasaponin biosynthesis. mdpi.comnih.gov

| Enzyme Class | Role in Biosynthesis | Specific Reactions | Contribution to Diversity |

|---|---|---|---|

| CYP450s | Structural modification of the aglycone | Hydroxylation, oxidation, carboxylation at various positions | Aglycone structural diversity |

| UGTs | Glycosylation of the aglycone | Attachment of sugar moieties using UDP-sugars | Saponin structural and functional diversity |

Genetic and Genomic Approaches to Theasaponin Biosynthesis

Genetic and genomic approaches, including whole-genome sequencing, transcriptomics, gene family analysis, and co-expression networks, have been employed to unravel the complexities of theasaponin biosynthesis in Camellia species, particularly C. sinensis and C. oleifera nih.govmdpi.comnih.govresearchgate.netsemanticscholar.org. These studies aim to identify candidate genes encoding the enzymes involved in the pathway and understand their regulation.

Whole-Genome Identification of Candidate Genes

Whole-genome sequencing and analysis have been instrumental in identifying potential genes involved in theasaponin biosynthesis. By exploring the predicted protein databases of Camellia species, researchers can identify members of gene families known to be involved in triterpenoid synthesis, such as OSCs, CYP450s, and UGTs mdpi.comnih.govsemanticscholar.org. Studies have identified a significant number of genes belonging to these families in Camellia oleifera, including 143 triterpenoid backbone biosynthetic genes, 1169 CYP450s, and 1019 UGTs mdpi.comnih.gov. Similar efforts in Camellia sinensis have also contributed to identifying genes in these families researchgate.net. These identified genes represent candidates for further investigation into their specific roles in the biosynthesis of this compound and other related triterpene saponins.

Gene Family Analysis and Phylogenetic Relationships

Detailed analysis of gene families like CYP450s and UGTs is crucial for understanding their potential functions in theasaponin biosynthesis. Phylogenetic analysis helps to classify these genes and infer their evolutionary relationships with known enzymes in other plant species involved in secondary metabolism nih.govmdpi.comnih.gov. For instance, phylogenetic trees constructed for CYP450s in Camellia oleifera have aided in their classification nih.gov. Similarly, UGTs in C. sinensis have been identified and clustered into various groups based on conserved motifs and catalytic sites, providing insights into their potential roles in glycosylation steps of saponin biosynthesis researchgate.net. Comparing these gene families across different Camellia species and other plants known to produce triterpene saponins helps to pinpoint orthologs and paralogs potentially involved in this compound synthesis mdpi.comnih.gov.

Gene Co-expression Network Analysis (e.g., WGCNA)

Weighted Gene Co-expression Network Analysis (WGCNA) is a powerful systems biology approach used to identify modules of highly correlated genes that may be functionally related nih.govmdpi.commdpi.comsemanticscholar.org. This method has been applied in Camellia studies to identify gene sets related to saponin biosynthesis and accumulation nih.govmdpi.commdpi.com. By correlating gene expression profiles with saponin content in different tissues or developmental stages, WGCNA can uncover modules of co-expressed genes that are likely involved in the biosynthetic pathway or its regulation nih.govmdpi.commdpi.com. For example, studies in C. sinensis have identified gene modules significantly positively correlated with saponin content nih.govmdpi.com. WGCNA has also been used to identify candidate genes, including CYP450s, UGTs, and transcription factors, potentially involved in theasaponin biosynthesis in C. oleifera mdpi.comnih.govsemanticscholar.org.

An example of WGCNA findings in C. sinensis showed two modules, "red" and "black," significantly positively correlated with saponin content, with correlation coefficients of 0.91 and 0.80, respectively nih.govmdpi.com. These modules contained differentially expressed genes (DEGs) that warrant further investigation.

Transcriptomic Analysis and Gene Expression Profiling (e.g., qRT-PCR)

Transcriptomic analysis, often utilizing RNA sequencing (RNA-Seq), provides a global view of gene expression patterns in different tissues or under various conditions nih.govmdpi.comnih.govsci-hub.se. By comparing the transcriptomes of tissues with high and low saponin content (e.g., seeds and flowers versus leaves in C. sinensis), researchers can identify differentially expressed genes (DEGs) that are likely involved in saponin biosynthesis nih.govmdpi.comnih.gov. Studies have shown significant differences in gene expression patterns and secondary metabolism between tea flowers and seeds compared to leaves, consistent with the higher saponin content in the former tissues nih.govmdpi.comnih.gov.

Quantitative Real-Time PCR (qRT-PCR) is frequently used to validate the expression levels of candidate genes identified through RNA-Seq or WGCNA nih.govmdpi.commdpi.comnih.govsemanticscholar.orgsci-hub.senih.govmdpi.com. This technique allows for precise quantification of mRNA levels and can confirm the correlation between gene expression and saponin accumulation nih.govmdpi.comsci-hub.se. Studies have used qRT-PCR to verify the expression of genes putatively involved in triterpene saponin biosynthesis, including those in the MVA pathway and genes encoding enzymes like OSCs, CYP450s, and UGTs mdpi.commdpi.comnih.govsemanticscholar.org. For instance, the expression of key MVA pathway genes such as HMGS, MVD, and IDI has been shown to be highly expressed in tea flowers and seeds, correlating with higher saponin content nih.govmdpi.com.

Here is an example of how gene expression data might be presented based on the descriptions in the search results:

Table 1: Relative Expression Levels of Key MVA Pathway Genes in C. sinensis Tissues

| Gene | Leaves (Relative Expression) | Flowers (Relative Expression) | Seeds (Relative Expression) |

| HMGS | Low | High | High |

| MVD | Low | High | High |

| IDI | Low | High | High |

Note: This table is illustrative, based on the description that these genes are highly expressed in flowers and seeds compared to leaves nih.govmdpi.com. Actual relative expression values would be derived from experimental data.

Further research utilizing these genomic and transcriptomic approaches continues to refine the understanding of the complex genetic and regulatory networks governing this compound biosynthesis in Camellia species.

Biological Activities and Mechanistic Studies of Theasaponin E2 in Preclinical Models

Antifungal and Anti-biofilm Activities

Theasaponin (B77562) E2 has demonstrated activity against Candida albicans, a significant opportunistic fungal pathogen. Studies have investigated its effects on biofilm formation and various fungal virulence factors.

Inhibition of Candida albicans Biofilm Formation

Candida albicans biofilm formation is crucial for its pathogenesis and contributes to antifungal resistance nih.govmdpi.comnih.gov. Theasaponin E2, along with other tea seed saponin (B1150181) monomers like assamsaponin A and theasaponin E1, has been shown to suppress the adhesion and biofilm formation of C. albicans in a concentration-dependent manner nih.govmdpi.comnih.govmdpi.com. These compounds can also eradicate mature biofilms, although higher concentrations may be required compared to inhibiting initial formation mdpi.commdpi.com. The inhibitory effects of these saponins (B1172615) on biofilm formation were observed in the order of assamsaponin A > theasaponin E1 > this compound nih.govmdpi.comnih.gov.

Data on the concentration-dependent inhibition of C. albicans adhesion and biofilm formation by this compound and other saponins are available from studies utilizing assays such as the XTT reduction assay and crystal violet (CV) staining assay nih.govmdpi.comnih.gov. For instance, tea seed saponin monomers at a concentration of 12.5 μM significantly inhibited the adhesion of C. albicans to non-biological polystyrene surfaces mdpi.com. While this compound did not possess antifungal activity against planktonic C. albicans in some studies, it still demonstrated the ability to inhibit adhesion mdpi.com. At a concentration of 100 μM, this compound led to a reduction in adhesion ability to 68.24% ± 1.03% mdpi.com.

Modulation of Fungal Virulence Factors (e.g., Cell Surface Hydrophobicity, Adhesion, Hyphal Morphology Conversion, Phospholipase Activity)

The anti-biofilm activity of this compound is associated with the reduction of multiple crucial virulence factors in C. albicans nih.govmdpi.comnih.gov. These factors include cell surface hydrophobicity (CSH), adhesion ability, hyphal morphology conversion, and phospholipase activity nih.govmdpi.comnih.govresearchgate.netdntb.gov.uadntb.gov.ua.

Studies have shown that this compound can reduce the adhesion ability of C. albicans mdpi.comresearchgate.net. While assamsaponin A and theasaponin E1 significantly downregulated the expression of genes related to hyphal formation like EFG1 and CPH1, this compound did not show a significant inhibitory effect on these genes nih.gov. However, this compound was observed to upregulate the expression of RAS1 in cells nih.gov.

Furthermore, this compound, along with assamsaponin A and theasaponin E1, exhibited concentration-dependent inhibition of extracellular phospholipase production from C. albicans nih.govresearchgate.net. Phospholipase is a significant virulence factor involved in the invasion and damage of host cells nih.gov. These saponins also decreased phospholipase viability in mature biofilm cells, although higher concentrations were needed compared to the adhesion stage nih.gov.

Elucidation of RAS1-Independent Signaling Pathways in Fungal Inhibition

Research indicates that this compound regulates the morphological turnover and hyphal growth of C. albicans via a pathway that is independent of RAS1 nih.govmdpi.comnih.govresearchgate.netresearchgate.netnih.govmdpi.comsciprofiles.com. In contrast, the anti-biofilm activity of assamsaponin A and theasaponin E1 against C. albicans is attributed to the inhibition of RAS1 activation, which subsequently suppresses the cAMP-PKA and MAPK signaling pathways nih.govmdpi.comnih.govresearchgate.netnih.govmdpi.comsciprofiles.com. This suggests that this compound employs a distinct mechanism to influence fungal morphology and hyphal development. Although this compound did not significantly inhibit EFG1 and CPH1, it notably upregulated RAS1 expression nih.gov. This further supports the notion that its mechanism of action on fungal morphology is different from that of theasaponin E1 and assamsaponin A.

Antitumor and Antiproliferative Effects

This compound has also demonstrated antitumor and antiproliferative activities in preclinical models.

In Vitro Cytotoxicity Against Human Tumor Cell Lines (e.g., K562, HL60)

Studies have shown that this compound exhibits potential cytotoxic activities against human tumor cell lines, including K562 (myelocytic leukemia) and HL60 (promyelocytic leukemia) chemfaces.comnih.govresearchgate.netmedchemexpress.commedchemexpress.comresearchgate.net. In one study, this compound showed cytotoxicity against K562 and HL60 cells with an IC50 value of 14.7 μg/mL medchemexpress.commedchemexpress.com. Other tea seed saponins, such as theasaponin E1 and theasaponin C1, have also shown activity against these cell lines chemfaces.comnih.govresearchgate.net.

| Compound | Cell Line | IC50 (μg/mL) | Source |

| This compound | K562 | 14.7 | medchemexpress.commedchemexpress.com |

| This compound | HL60 | 14.7 | medchemexpress.commedchemexpress.com |

| Theasaponin E1 | K562 | Potential Activity | chemfaces.comnih.govresearchgate.net |

| Theasaponin E1 | HL60 | Potential Activity | chemfaces.comnih.govresearchgate.net |

| Theasaponin C1 | K562 | Potential Activity | chemfaces.comnih.govresearchgate.net |

| Theasaponin C1 | HL60 | Potential Activity | chemfaces.comnih.govresearchgate.net |

In Vivo Antitumor Activity in Murine Models (e.g., S180-implanted ICR mice)

Total tea seed saponins from Camellia sinensis have been found to exhibit better antitumor activity in vivo in S180-implanted ICR mice compared to hydrolysates and flavonoid glycosides chemfaces.comnih.govresearchgate.net. While theasaponin E1, a major constituent, showed significant quinone reductase (QR) inducing activity and was suggested as a potential antitumor and chemoprevention agent, the specific in vivo antitumor activity of isolated this compound in S180-implanted ICR mice is also indicated chemfaces.comnih.govresearchgate.net. The total saponins of C. sinensis seeds significantly suppress ascites tumors in S180-implanted ICR mice when administered orally researchgate.net. Among the isolated saponin compounds, theasaponin E1 exhibited strong proliferation inhibitory effects on HL-60 and K562 cells, more potent than a positive control researchgate.net. The antitumor bioassay of isolated compounds, including this compound, showed potential activities against K562 and HL60 cell lines chemfaces.comnih.govresearchgate.net.

Potential Mechanisms of Action (e.g., Quinine Reductase Inducing Activity)

Research into the potential mechanisms of action of this compound is ongoing. While studies have explored various biological effects, specific detailed mechanisms for this compound itself are still being elucidated.

Related research on other saponins, such as theasaponin E1 (an isomer of this compound), has indicated the potential for inducing quinone reductase (QR) activity. QR is a phase II detoxification enzyme that plays a role in protecting cells against oxidative damage and is considered a key enzyme in cancer chemoprevention. researchgate.netresearchgate.net Theasaponin E1 has demonstrated significant QR inducing activity in certain cell lines. researchgate.netmedchemexpress.commdpi.commedchemexpress.comwvu.educhemfaces.com Although this compound is structurally similar to theasaponin E1 and is found alongside it in Camellia sinensis extracts, the extent of its own QR-inducing activity is not as extensively documented in the provided search results. One study mentions this compound alongside E1 as exhibiting potential activities against human tumor cell lines K562 and HL60, but the significant QR inducing activity is specifically attributed to compound 1 (theasaponin E1). researchgate.net Another source notes that while theasaponin E1 showed significant QR inducing activity, its isomer this compound did not have the same effect in a different biological context (salt tolerance in yeasts), suggesting potential differences in their activities despite structural similarities. chemfaces.com Further research is needed to conclusively determine the direct QR-inducing potential of this compound.

Anti-inflammatory Properties and Immunomodulation Research

This compound has been reported to exhibit anti-inflammatory effects. ontosight.ai Inflammation is a complex biological response involving the activation of immune cells and the production of various mediators. Research in this area focuses on how this compound may modulate these processes.

Inhibition of Pro-inflammatory Cytokines and Enzymes in Cellular Models

Studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines and enzymes in cellular models. ontosight.ai Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), along with enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), are key mediators of the inflammatory response. nih.govmdpi.comnih.govresearchgate.net The inhibition of these factors is a common target for anti-inflammatory agents. While the provided information broadly states this inhibitory capacity for this compound ontosight.ai, detailed quantitative data specifically for this compound's effects on the levels of these individual cytokines and enzymes in various cellular models are not extensively provided within the search results. However, studies on other saponins have shown their ability to suppress the production of TNF-α, IL-1β, IL-6, PGE2, and NO, and inhibit the activity and expression of COX-2 and iNOS in LPS-stimulated macrophages. nih.govmdpi.comnih.govresearchgate.net

Investigation of Underlying Cellular Signaling Pathways

Investigation into the underlying cellular signaling pathways modulated by this compound in the context of anti-inflammatory and immunomodulatory responses is an important area of research. Saponins, as a class of compounds, are known to interact with various cellular targets and modulate signaling pathways. ontosight.airesearchgate.net Key pathways involved in regulating inflammatory and immune responses include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK) pathways. nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net

Studies on other saponins, including theasaponin E1, have demonstrated their ability to inhibit the NF-κB pathway, leading to a reduction in inflammatory cytokines. chemfaces.commdpi.com The NF-κB pathway plays a crucial role in the expression of genes encoding pro-inflammatory mediators. nih.govnih.govresearchgate.net Modulation of MAPK signaling pathways, such as ERK and JNK, has also been implicated in the anti-inflammatory effects of some saponins. nih.govnih.gov

While research confirms that this compound possesses anti-inflammatory properties ontosight.ai, the specific cellular signaling pathways directly modulated by this compound to achieve these effects require further detailed investigation. One study investigating anti-biofilm activity against Candida albicans suggested that this compound might regulate morphological changes via a pathway independent of RAS1, unlike theasaponin E1 and assamsaponin A which involved RAS1/cAMP-PKA and MAPK pathways. mdpi.com This highlights the potential for distinct mechanistic differences even between closely related saponins.

Antioxidant Activities and Oxidative Stress Modulation

This compound has been reported to exhibit antioxidant activity. ontosight.ai Oxidative stress, an imbalance between the production of reactive species and the ability of biological systems to neutralize them, is implicated in the pathogenesis of various diseases. nih.govnih.gov Antioxidants play a crucial role in mitigating oxidative damage.

Free Radical Scavenging Capabilities

This compound has been found to scavenge free radicals. ontosight.ai Free radical scavenging is a primary mechanism by which antioxidants neutralize reactive species such as reactive oxygen species (ROS) and reactive nitrogen species. nih.gov By donating electrons or hydrogen atoms, antioxidant compounds can stabilize free radicals, preventing them from causing damage to cellular components. academicjournals.org

Protection Against Oxidative Stress in Cellular Systems

In addition to free radical scavenging, this compound may protect against oxidative stress in cellular systems. ontosight.ai This protective effect can involve multiple mechanisms, including the modulation of endogenous antioxidant defense systems. The NRF2 pathway, for instance, is a key regulator of antioxidant gene expression, and its activation can lead to the upregulation of enzymes involved in detoxification and antioxidant defense. nih.gov

Research on green tea-derived saponins, as a class, has shown that they can activate the NRF2 pathway, leading to the upregulation of antioxidant-related genes in human embryonic kidney 293 (HEK293) cells. nih.gov These saponins also exhibited free radical scavenging activities and protected against ROS-induced cellular damage. nih.gov

While this compound is reported to protect against oxidative stress ontosight.ai, detailed studies specifically demonstrating the mechanisms by which this compound modulates cellular antioxidant defenses or protects against oxidative damage in specific cellular models were not extensively provided in the search results. Further research is needed to fully elucidate the cellular and molecular mechanisms underlying the antioxidant effects of this compound.

Comparative Biological Activity Studies with Related Saponins (e.g., Theasaponin E1)

This compound is one of several triterpene saponins found in the seeds of Camellia sinensis. Comparative studies with related saponins, particularly theasaponin E1, have revealed differential biological activities, suggesting that subtle structural variations can significantly impact pharmacological effects. Both theasaponin E1 and E2 are acylated oleanane-type triterpene oligoglycosides. chemfaces.comresearchgate.net

Differential Effects on Gastrointestinal Transit and Gastric Emptying in Animal Models

Research in animal models, specifically mice, has demonstrated a notable difference in the effects of theasaponin E1 and this compound on gastrointestinal motility. A saponin mixture derived from tea seeds has been shown to inhibit gastric emptying and accelerate gastrointestinal transit in mice. chemfaces.com When individual components were investigated, theasaponin E1 was identified as exhibiting potent activity in these regards. chemfaces.comnih.gov In contrast, this compound showed no effect on either gastric emptying or gastrointestinal transit in these studies. chemfaces.com This suggests that the specific positioning of acyl groups within the sapogenin moiety is crucial for these particular pharmacological actions. chemfaces.com

The following table summarizes the observed effects on gastrointestinal motility in mice:

| Compound | Effect on Gastric Emptying | Effect on Gastrointestinal Transit |

| Saponin Mixture | Inhibitory | Accelerating |

| Theasaponin E1 | Potent Inhibitory | Potent Accelerating |

| This compound | No Effect | No Effect |

Variations in Yeast Salt Tolerance Modulation

Comparative studies have also explored the effects of theasaponin E1 and E2 on the salt tolerance of yeasts, specifically Zygosaccharomyces rouxii and Saccharomyces cerevisiae. A mixture of saponins from tea seeds (TSS) was found to kill cells of Z. rouxii in a high-salt medium, and this inhibitory effect on yeast growth increased with higher NaCl concentrations. researchgate.netnih.gov This effect was not observed in hypertonic media composed of nonionic substances like sugars. researchgate.netnih.gov TSS was shown to facilitate the leakage of glycerol (B35011) from yeast cells under NaCl-hypertonic conditions. researchgate.netnih.gov

Upon isolation and identification of the active components within the saponin mixture, theasaponin E1 was found to be the major inhibitor of yeast salt tolerance. researchgate.netnih.gov In stark contrast, its isomer, this compound, did not demonstrate any effect on the salt tolerance of either Z. rouxii or Saccharomyces cerevisiae. researchgate.netnih.gov This further highlights the distinct biological profiles of these closely related saponins.

The differential effects on yeast salt tolerance are summarized below:

| Compound | Effect on Salt Tolerance of Z. rouxii and S. cerevisiae |

| Saponin Mixture | Inhibitory |

| Theasaponin E1 | Major Inhibitor |

| This compound | No Effect |

Structure Activity Relationship Sar Studies for Theasaponin E2 and Analogues

Impact of Glycosidic Structure on Biological Potency

The glycosidic structure, which refers to the sugar chains attached to the aglycone, plays a crucial role in the biological activity of saponins (B1172615), including theasaponin (B77562) E2. Saponins are characterized by their amphipathic nature, with a hydrophilic sugar portion and a hydrophobic aglycone. dokumen.pubresearchgate.netnih.gov This amphipathic structure is considered essential for various activities, such as adjuvant properties. researchgate.net The sugar moieties contribute to water solubility. dokumen.pub

Research indicates that the type and arrangement of sugar units in the glycosidic chain can significantly impact the biological effects of saponins. For instance, some studies on different saponins have shown that the type of sugar group at the C3 position can have a crucial impact on cytotoxicity and antifungal activity. researchgate.net While specific detailed data on the direct impact of modifying the glycosidic structure of theasaponin E2 itself is limited in the search results, the general principle for saponins suggests that alterations to the sugar chain composition or linkage positions would likely modify its interactions with biological targets and thus its potency and spectrum of activity. The complex glycosidic moiety of this compound is noted as contributing to its biological activity. ontosight.ai

Role of Aglycone Moiety Modifications in Activity Profiles

The aglycone moiety, the non-sugar part of the saponin (B1150181), is another critical determinant of biological activity. This compound has a triterpenoid (B12794562) aglycone, specifically theasapogenol E. chemfaces.com Modifications to the aglycone structure, such as the presence or absence of functional groups (e.g., hydroxyl, aldehyde, or carboxyl) and their positions, can significantly alter the activity profile of saponins.

For example, studies on other theasaponins have suggested that the presence of a 28-acetyl moiety enhances gastroprotective activity. nih.gov Additionally, theasaponins with a 23-aldehyde group exhibit more potent gastroprotective activities compared to those with a 23-hydroxymethyl group or a 23-methoxycarbonyl group. nih.gov While these findings relate to other theasaponins and not directly to modifications of theasapogenol E in this compound, they illustrate the principle that even subtle changes in the aglycone structure can have profound effects on biological activity. The lipophilic nature of the aglycone is important for the amphipathic properties of saponins. dokumen.pubresearchgate.netnih.gov

Influence of Acyl Group Positions on Pharmacological and Biological Effects (e.g., comparison with E1)

The position and nature of acyl groups attached to the aglycone are particularly important for the biological activities of acylated saponins like this compound. This compound is a 21-O-angeloyl-28-O-acetyltheasapogenol E 3-O-oligoglycoside. chemfaces.com Its isomer, theasaponin E1, differs in the position of the acetyl group, having it at the C-22 position instead of C-28, being 21-O-angeloyl-22-O-acetyltheasapogenol E 3-O-oligoglycoside. chemfaces.com Comparing the activities of theasaponin E1 and E2 provides direct insight into the influence of acyl group position.

Studies comparing theasaponin E1 and E2 have revealed notable differences in their biological effects. For instance, in a study on the inhibitory effect on gastric emptying and accelerating effect on gastrointestinal transit in mice, theasaponin E1 showed potent activity, while this compound showed none, suggesting the importance of the acyl group position in the sapogenin moiety for this pharmacological effect. chemfaces.comchemfaces.com

In the context of anti-biofilm activity against Candida albicans, theasaponin E1 exhibited stronger inhibitory effects on adhesion and biofilm formation compared to this compound. mdpi.com The 80% inhibitory concentrations (BIC80s) were 71.96 µM for TE1 and 148.58 µM for TE2, and the 80% eradicable concentrations (BEC80s) were 234.75 µM for TE1 and 420.81 µM for TE2. mdpi.com The 50% inhibitory concentrations (IC50s) regarding the adhesion of C. albicans were 33.64 µM for TE1 and 44.70 µM for TE2, indicating that TE1 had stronger inhibitory activity on adhesion than TE2. mdpi.com This difference in activity is attributed, at least in part, to the different positions of the acetyl group (C-22 in E1 vs. C-28 in E2) and the angelic acid moiety (C-21 in both). chemfaces.commdpi.com The group type at the C-22 position has been implied to influence antifungal activity. researchgate.net

Furthermore, while both theasaponin E1 and E2 have shown potential activities against certain human tumor cell lines (K562 and HL60), theasaponin E1, being a major constituent, showed significant QR inducing activity, whereas specific comparable data for this compound's QR inducing activity was not highlighted as strongly in the provided context. chemfaces.comnih.gov

The difference in the position of the acetyl group between theasaponin E1 and E2 appears to be a key structural variation leading to differences in their pharmacological and biological profiles. The presence of an acetyl group at the C28 position has been suggested to augment gastric protective activity, while the angelic acid group at C22 influenced saponin activity in another context. mdpi.com The comparison between E1 and E2 underscores that the specific attachment points of acyl groups on the aglycone significantly influence the resulting biological effects.

Here is a table summarizing some comparative data points for Theasaponin E1 and E2:

| Activity / Property | Theasaponin E1 (Acetyl at C-22) | This compound (Acetyl at C-28) | Reference |

| Inhibition of gastric emptying / Accelerating GI transit in mice | Potent activity | No activity | chemfaces.comchemfaces.com |

| Anti-biofilm activity against C. albicans (BIC80) | 71.96 µM | 148.58 µM | mdpi.com |

| Anti-biofilm activity against C. albicans (BEC80) | 234.75 µM | 420.81 µM | mdpi.com |

| Inhibition of C. albicans adhesion (IC50) | 33.64 µM | 44.70 µM | mdpi.com |

| Activity against K562 and HL60 cell lines | Potential activity | Potential activity | chemfaces.comnih.gov |

| QR Inducing Activity | Significant activity | Not as prominently reported | chemfaces.comnih.gov |

This comparison highlights that the seemingly minor difference in the acetyl group's position between C-22 (E1) and C-28 (E2) leads to distinct activity profiles, emphasizing the importance of acyl group regiochemistry in the SAR of these saponins.

Advanced Analytical Techniques for Theasaponin E2 Quantification and Profiling

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of saponins (B1172615), including those found in tea seeds and leaves. HPLC methods often utilize reversed-phase C18 columns and gradient elution with mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) and water, sometimes with the addition of an acid like phosphoric acid or trifluoroacetic acid to improve peak shape and separation. spkx.net.cntandfonline.comscirp.orgnih.govsynergytaste.com Detection is commonly performed using UV detectors, often at wavelengths around 210 nm or 280 nm, although saponins may lack strong chromophores and show better detection at non-specific UV wavelengths like 210 nm. spkx.net.cnmdpi.com

HPLC has been employed for the quantitative determination of total tea saponin (B1150181) content as well as for the analysis of individual saponins. For instance, a method using a reversed-phase ODS column with acetonitrile-water gradient elution and UV detection at 215 nm was developed for the quantitative determination of tea saponin in tea seed meal. spkx.net.cn Another study used HPLC with a C18 column and methanol as the mobile phase with detection at 280 nm for determining tea saponin in Camellia seed oil. scirp.org While HPLC with UV detection can quantify saponins, the accuracy for individual saponins can be affected if a single standard is used for quantifying multiple compounds due to variations in their UV absorption properties. mdpi.com

Ultra-Performance Liquid Chromatography Coupled with Photodiode Array Detection and Quadrupole Time-of-Flight Mass Spectrometry (UPLC-PDA-QTOF-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC) coupled with advanced detection methods like Photodiode Array (PDA) and Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS/MS) offers enhanced separation efficiency, sensitivity, and structural information for the analysis of complex saponin mixtures. This hyphenated technique is particularly valuable for the comprehensive profiling and tentative identification of numerous saponins in a single run, even when individual standards are not available. mdpi.comnih.govresearchgate.netsemanticscholar.org

UPLC-PDA-QTOF-MS/MS has been successfully applied to the analysis of triterpene saponins from Camellia sinensis seeds. A study using this technique detected and tentatively identified 51 triterpene saponins, including potentially new compounds, based on their retention behavior and fragmentation patterns. mdpi.comnih.govresearchgate.net UPLC-PDA detection at 210 nm allows for the quantification of saponins, although, as with HPLC-UV, quantifying individual saponins without their specific standards can introduce variability. mdpi.com The MS/MS component provides detailed fragmentation data, which is crucial for structural elucidation and confirmation of identified saponins. mdpi.comnih.govresearchgate.net This method has been reported to be more reliable for quantifying C. sinensis seed saponins compared to classic spectrophotometric methods, as it allows for the determination of specified saponins. mdpi.comnih.govresearchgate.net

Research using UPLC-PDA-MS and UPLC-QTOFMS has also been employed to study the spatial distribution and metabolic analysis of triterpenoid (B12794562) saponins in different tissues of the tea plant (Camellia sinensis). nih.govnih.gov

Thin-Layer Chromatography (TLC) in Saponin Analysis

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique often used for the qualitative analysis, screening, and preliminary separation of saponins. TLC separates compounds based on their differential migration on a stationary phase (typically silica (B1680970) gel) using a mobile phase. Saponins, including theasaponin (B77562) E2, can be visualized on TLC plates using various detection reagents, such as vanillin-sulfuric acid or ceric sulfate (B86663) in sulfuric acid, which react with saponins to produce colored spots. researchgate.netclockss.org Hemolytic assays, where the TLC plate is overlaid with a blood agar (B569324) layer, can also be used for the specific detection of saponins based on their hemolytic activity. researchgate.net

TLC has been used to monitor the purification of tea saponins and to compare saponin profiles in different fractions or extracts. google.comresearchgate.netajol.info While primarily qualitative or semi-quantitative, quantitative TLC (HPTLC) coupled with densitometry can be used for the quantitative determination of saponins. researchgate.netnih.gov A quantitative HPTLC method for saponins in tea seed meal used silica gel plates with ethyl acetate:methanol:water (6:3:1.5, v/v/v) as the mobile phase and detection at 214 nm. researchgate.netnih.gov This method showed good linearity and acceptable limits of detection and quantification for total saponins. researchgate.netnih.gov TLC provides a useful initial assessment of saponin composition and purity before employing more advanced chromatographic techniques.

Spectrophotometric Methods for Total Saponin Content (e.g., Vanillin-Sulfuric Acid Assay)

Spectrophotometric methods, particularly the vanillin-sulfuric acid assay, are commonly used for the quantitative determination of total saponin content in plant extracts. nih.govrsc.orgmdpi.com This method is based on the reaction of saponins with vanillin (B372448) and sulfuric acid under heated conditions, which produces a colored complex that can be measured spectrophotometrically at a specific wavelength, typically ranging from 473 nm to 560 nm. rsc.orgmdpi.comscirp.orggoogle.commdpi.com

The principle involves the dehydrogenation of the triterpene or steroid saponin aglycone by sulfuric acid, followed by a reaction with vanillin to form a colored product. rsc.orgscirp.org The intensity of the color is proportional to the total saponin concentration. rsc.org A standard curve is prepared using a known saponin standard (e.g., tea saponin, aescin, oleanolic acid) to quantify the total saponin content in the samples. nih.govmdpi.comscirp.org

Studies have utilized the vanillin-sulfuric acid method to quantify the total saponin content in Camellia sinensis seeds and Camellia oleifera seed meal. mdpi.comnih.govresearchgate.netnih.govmdpi.comnih.gov While this method is relatively simple and widely applicable for determining total saponins, it does not provide information on individual saponin components like theasaponin E2. mdpi.comnih.govresearchgate.netresearchgate.net The accuracy of the vanillin-sulfuric acid assay for quantifying specific saponins can be limited due to variations in the color response among different saponin structures. researchgate.net However, it remains a valuable tool for a quick assessment of the total saponin content in extracts. nih.govscirp.org

Data Tables

Based on the search results, here is a summary of some quantitative data points related to saponin analysis using the discussed techniques. Note that specific data for this compound quantification using HPLC or UPLC-MS/MS as a standalone compound was not consistently available across the search results, but data for total saponins or mixtures containing this compound is presented where available.

| Method | Sample Source | Analyte | Concentration/Content | Notes | Source |

| UPLC-PDA | C. sinensis seeds (crude extract) | Total Saponins | 19.57 ± 0.05% (wt %) | Quantified at 210 nm, single standard | mdpi.comnih.gov |

| UPLC-PDA | C. sinensis seeds (purified fraction) | Total Saponins | 41.68 ± 0.09% (wt %) | Quantified at 210 nm, single standard | mdpi.comnih.gov |

| Vanillin-Sulfuric Acid Assay | C. sinensis seeds (crude extract) | Total Saponins | 43.11 ± 3.17% (wt %) | Measured at 540 nm or 550 nm | mdpi.comnih.govscirp.org |

| Vanillin-Sulfuric Acid Assay | C. sinensis seeds (purified fraction) | Total Saponins | 56.60 ± 5.79% (wt %) | Measured at 540 nm or 550 nm | mdpi.comnih.govscirp.org |

| HPTLC | Tea seed meal (C. oleifera) | Total Saponins | 13.1 - 21.1% (w/w) | Detected at 214 nm | researchgate.netnih.gov |

| HPTLC | Tea seed meal (C. oleifera) | Total Saponins | 0.9-22.2 µ g/spot (linearity range) | Correlation coefficient: 0.9978 | researchgate.netnih.gov |

| HPTLC | Tea seed meal (C. oleifera) | Total Saponins | LOD: 0.87 µ g/spot , LOQ: 2.90 µ g/spot | researchgate.netnih.gov | |

| HPLC/UV | C. oleifera saponins | C. oleifera saponins | 0.3125 - 10 mg/mL (standard solution range) | Used for standard curve preparation | mdpi.com |

| HPLC/UV | C. oleifera saponins | C. oleifera saponins | RSD of peak area: 0.41% (Precision) | mdpi.com | |

| UPLC-PDA-MS/MS | C. sinensis seeds | This compound | 2.0 ± 0.9 µg/mL | Retention time: 16.616 min | semanticscholar.org |

Detailed Research Findings

Research has highlighted the strengths and limitations of these analytical techniques when applied to tea saponins. UPLC-PDA-QTOF-MS/MS offers comprehensive profiling and identification capabilities, allowing for the simultaneous detection of numerous saponins and speculation of their structures based on fragmentation patterns. mdpi.comnih.govresearchgate.net This is particularly useful for complex matrices like Camellia seeds, where many different saponin structures are present. mdpi.comnih.govresearchgate.net While UPLC-PDA can quantify total saponins or individual compounds if standards are available, quantifying a large number of individual saponins using a single standard can lead to inaccuracies due to varying responses. mdpi.com

HPLC methods provide reliable separation and quantification of saponins, and various mobile phases and columns have been explored to optimize separation for different tea saponin profiles. spkx.net.cntandfonline.comscirp.orgnih.gov UV detection is common, but the optimal wavelength may vary depending on the specific saponins being analyzed. spkx.net.cnmdpi.com

TLC remains a valuable preliminary technique for quick screening and monitoring purification steps due to its simplicity and low cost. researchgate.netgoogle.comresearchgate.netajol.infonih.gov Quantitative HPTLC offers a more precise alternative to qualitative TLC for saponin content determination. researchgate.netnih.gov

The vanillin-sulfuric acid assay is a convenient method for estimating total saponin content and has been widely used for tea saponins. nih.govrsc.orgmdpi.comscirp.orgmdpi.comnih.gov However, its lack of specificity for individual saponins means it cannot replace chromatographic methods when detailed compositional analysis of compounds like this compound is required. mdpi.comnih.govresearchgate.netresearchgate.net Comparisons between spectrophotometric and chromatographic methods for total saponin content have shown differences in results, with chromatographic methods often considered more reliable for quantifying specified saponins. mdpi.comnih.govresearchgate.net

Future Research Trajectories for Theasaponin E2

Unraveling Novel Molecular Targets and Signaling Pathways

Current evidence strongly indicates that theasaponin (B77562) E2 operates through mechanisms distinct from its close isomers like theasaponin E1. A significant body of research on the anti-biofilm activity of tea seed saponins (B1172615) against Candida albicans has demonstrated that while theasaponin E1 and assamsaponin A inhibit biofilm formation by suppressing the cAMP-PKA and MAPK signaling pathways through RAS1 inhibition, theasaponin E2's activity is notably RAS1-independent. nih.govnih.govresearchgate.netdntb.gov.uanih.govresearchgate.net this compound effectively reduces C. albicans adhesion and regulates its morphological transition and hyphal growth through an alternative, yet-to-be-defined pathway. nih.govnih.govresearchgate.net This distinction is critical, as it suggests that this compound may hold the key to overcoming resistance mechanisms associated with the RAS1 pathway.

Future research must prioritize the identification of the specific molecular targets of this compound. Investigating its influence on cell adhesion molecules, cell surface hydrophobicity, and other virulence factors independent of the classical signaling pathways will be crucial. nih.govnih.gov Advanced proteomic and genomic approaches could be employed to pinpoint the direct binding partners and downstream effectors of this compound, providing a clearer picture of its unique mode of action.

Exploring Synergistic Effects with Other Bioactive Compounds

The principle of synergy, where the combined effect of compounds is greater than the sum of their individual effects, is a cornerstone of modern pharmacology and phytotherapy. Research has shown that the inhibitory effects of a general mixture of theasaponins against C. albicans are significantly enhanced when combined with ascorbic acid (vitamin C). nih.govresearchgate.netnih.gov This combination leads to a state of redox imbalance and energy deficiency within the fungal cells. nih.govnih.govmdpi.com

However, studies focusing specifically on the synergistic potential of purified this compound are lacking. Future investigations should systematically explore the interactions between this compound and other bioactive compounds, including conventional antifungal agents and other phytochemicals. Such studies could reveal combinations that are more potent, reduce the required doses of individual components, and potentially mitigate the development of drug resistance. Understanding these synergistic mechanisms at a molecular level will be essential for developing effective combination therapies. mdpi.com

Development of Advanced In Vitro and In Vivo Models for Mechanistic Elucidation

The mechanistic elucidation of this compound's bioactivity relies on the use of sophisticated and relevant biological models.

In Vitro Models

Current research has effectively utilized a range of in vitro models. Assays for anti-biofilm activity against Candida albicans, such as XTT reduction and crystal violet staining, have been instrumental in quantifying the inhibitory effects of this compound on fungal adhesion and biofilm formation. nih.govnih.gov Furthermore, quantitative real-time PCR (qRT-PCR) has been employed to study gene expression changes, confirming the RAS1-independent mechanism of action. nih.gov Studies have also used various human cell lines to assess the activity of related saponins. researchgate.netchemfaces.comtandfonline.com

| Model Type | Specific Model | Application in Saponin (B1150181) Research | Key Findings Related to this compound or General Saponins |

| Fungal Biofilm | Candida albicans | Anti-biofilm activity assessment | This compound inhibits adhesion and biofilm formation in a dose-dependent manner. nih.govnih.gov |

| Gene Expression | qRT-PCR in C. albicans | Mechanistic pathway analysis | Confirmed RAS1-independent pathway for this compound. nih.govnih.gov |

| Cell Lines | Human tumor cell lines (K562, HL60) | Cytotoxicity and anti-cancer screening | This compound exhibited potential anti-tumor activities. researchgate.netchemfaces.com |

| Yeast Models | Zygosaccharomyces rouxii, Saccharomyces cerevisiae | Salt tolerance assays | This compound, unlike its isomer E1, had no effect on the salt tolerance of yeasts. chemfaces.com |

In Vivo Models

While in vitro studies provide a foundational understanding, in vivo models are indispensable for evaluating the systemic effects and therapeutic potential of a compound. For general saponin research, various animal models have been employed, including BALB/c mice for leishmaniasis studies and nude mice for evaluating anti-tumor efficacy. tandfonline.comnih.gov More recently, zebrafish larvae have emerged as a valuable model for studying immune stimulation and host-microbe interactions in response to saponins. For fungal infections, a vaginal infection model in mice with fluconazole-resistant C. albicans has been used to test other saponins. jst.go.jp

Future research on this compound should leverage these established models and explore more advanced systems. The development of specific in vivo models of C. albicans infection would be critical to validate the anti-biofilm and anti-adhesion properties observed in vitro. Furthermore, the application of advanced imaging techniques, such as the use of saponin-based near-infrared (NIR) fluorescent nanoparticles for tracking and live-cell imaging, could provide unprecedented insights into the compound's biodistribution and target engagement in a living organism. acs.org Similarly, techniques like 18F-fludeoxyglucose (FDG) micro-positron emission tomography (micro-PET) imaging, which has been used to evaluate the metabolic effects of other saponins in tumor-bearing mice, could be adapted to study this compound. spandidos-publications.com

Expanding Biosynthesis and Metabolic Engineering Research

The production of this compound in commercially viable quantities is a significant bottleneck for extensive research and potential therapeutic application. Understanding and manipulating its biosynthetic pathway is therefore a critical area for future research.